3-Ethoxy-5-hydroxymethyl-benzaldehyde
Description
3-Ethoxy-5-hydroxymethyl-benzaldehyde is an aromatic aldehyde featuring an ethoxy group (-OCH₂CH₃) at position 3 and a hydroxymethyl group (-CH₂OH) at position 4. These compounds are typically synthesized via multi-step reactions involving condensation of substituted benzaldehydes with hydrazides or other nucleophiles .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-ethoxy-5-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-2-13-10-4-8(6-11)3-9(5-10)7-12/h3-6,12H,2,7H2,1H3 |
InChI Key |
RLPPOETUCJUZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The substituents on the benzaldehyde backbone significantly influence physical-chemical behavior. Below is a comparative analysis of key analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|---|---|
| 3-Ethoxy-5-hydroxymethyl-benzaldehyde | Not provided | C₁₀H₁₂O₃ | 3-Ethoxy, 5-Hydroxymethyl | 180.20 (calculated) | N/A |
| 3-Ethoxy-5-hydroxybenzaldehyde | 951800-15-0 | C₉H₁₀O₃ | 3-Ethoxy, 5-Hydroxy | 166.17 | 96 |
| 3-Hydroxy-5-methoxybenzaldehyde | 57179-35-8 | C₈H₈O₃ | 3-Hydroxy, 5-Methoxy | 152.15 | N/A |
| 3-Methoxy-5-methylbenzaldehyde | 90674-26-3 | C₉H₁₀O₂ | 3-Methoxy, 5-Methyl | 150.17 | N/A |
| 2-Hydroxy-3-methoxymethyl-5-methyl-benzaldehyde | N/A | C₁₀H₁₂O₃ | 2-Hydroxy, 3-Methoxymethyl, 5-Methyl | 180.20 (calculated) | N/A |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound is electron-donating, enhancing the aldehyde's stability and directing electrophilic substitution to specific positions.
- Reactivity : The hydroxymethyl group is prone to oxidation, unlike the methyl or methoxy groups in analogs such as 3-Methoxy-5-methylbenzaldehyde. This makes this compound a candidate for further functionalization (e.g., esterification) .
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